2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

Physicochemical profiling CNS drug design Lipophilicity optimization

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol (CAS 400075-60-7) is a synthetic substituted arylpiperazine ethanol derivative with the molecular formula C19H23FN2O2 and a molecular weight of 330.4 g/mol. The compound features a 4-fluorophenyl substituent on the piperazine N1 position and a 1-(4-methoxyphenyl)ethanol moiety attached via a methylene bridge to the piperazine N4 position.

Molecular Formula C19H23FN2O2
Molecular Weight 330.403
CAS No. 400075-60-7
Cat. No. B2794424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
CAS400075-60-7
Molecular FormulaC19H23FN2O2
Molecular Weight330.403
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)F)O
InChIInChI=1S/C19H23FN2O2/c1-24-18-8-2-15(3-9-18)19(23)14-21-10-12-22(13-11-21)17-6-4-16(20)5-7-17/h2-9,19,23H,10-14H2,1H3
InChIKeyWAXFAAZJWFAEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS 400075-60-7: Chemical Identity and Procurement Baseline


2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol (CAS 400075-60-7) is a synthetic substituted arylpiperazine ethanol derivative with the molecular formula C19H23FN2O2 and a molecular weight of 330.4 g/mol [1]. The compound features a 4-fluorophenyl substituent on the piperazine N1 position and a 1-(4-methoxyphenyl)ethanol moiety attached via a methylene bridge to the piperazine N4 position [1]. It is catalogued as a screening compound (depositor designation Oprea1_069041) within the PubChem database and has been offered commercially at 98% purity by specialty chemical suppliers . No peer-reviewed bioactivity data have been published for this specific compound as of the search date; available information is limited to computed physicochemical properties and computational target predictions [2].

Why 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol Cannot Be Substituted by Generic Piperazine Analogs


Substituting this compound with a generic arylpiperazine analog risks losing the specific structural combination of a para-fluoro substituent on the N-phenyl ring and a para-methoxy group on the arylalkanol portion [1]. Both the position and electronic nature of these substituents critically influence binding to monoaminergic targets. For instance, in a series of structurally related 2-[[4-(substituted-phenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinones, the 4-fluorophenyl-substituted analog (compound IVe) demonstrated analgesic activity superior to acetylsalicylic acid, while other aryl substituents produced different efficacy profiles . The ethanol linker, which carries a chiral secondary alcohol, introduces stereochemical complexity absent in simpler N-alkyl piperazines; the spatial orientation of this hydroxyl group is expected to influence hydrogen-bonding interactions with target proteins [1]. Furthermore, the ortho-fluoro positional isomer (CAS 400075-59-4) differs in computed molecular complexity (368 vs. 360) and would present a distinct pharmacophoric geometry, making interchange scientifically unsound without explicit comparative binding data .

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS 400075-60-7: Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3) Differentiation from Des-Methoxy and Des-Fluoro Analogs

The target compound's computed partition coefficient (XLogP3 = 2.8) falls within the optimal CNS drug-likeness range and is differentiated from close structural analogs. The des-methoxy analog (CAS 400075-52-7) has a lower computed LogP of 2.68 due to the absence of the para-methoxy group, while the des-fluoro analog (CAS 97888-69-2) would be expected to have a lower LogP due to the absence of the electronegative fluorine substituent [1]. This LogP difference of approximately 0.12–0.5 units, although modest, translates to an approximately 1.3- to 3-fold difference in predicted partition coefficient, which can influence passive membrane permeability, CNS penetration potential, and non-specific protein binding [2].

Physicochemical profiling CNS drug design Lipophilicity optimization

Topological Polar Surface Area (tPSA) Differentiation Relative to Des-Methoxy Analog

The target compound has a computed tPSA of 35.9 Ų, which is 9.19 Ų higher than the des-methoxy analog CAS 400075-52-7 (tPSA = 26.71 Ų) due to the additional methoxy oxygen contributing to hydrogen bond acceptor count [1]. This difference places the target compound closer to the upper threshold for optimal oral absorption and CNS penetration (commonly cited as tPSA < 60–70 Ų for blood-brain barrier penetration and < 140 Ų for oral absorption), while the des-methoxy analog sits deeper within the optimal CNS range [2]. For researchers evaluating CNS-targeting chemical probes, this tPSA difference may result in measurably different brain-to-plasma ratios and should inform analog selection when balancing target engagement against CNS exposure requirements.

CNS multiparameter optimization Blood-brain barrier penetration Drug-likeness

Predicted Target Profile Differentiation via Similarity Ensemble Approach (SEA): Sigma-1 and Serotonin Transporter Hypotheses

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL 20 indicates that the target compound is predicted to interact with the sigma-1 receptor (SIGMAR1, P-value 15, Max Tc 51), the serotonin transporter SLC6A4 (P-value 15, Max Tc 45), and alpha-1 adrenergic receptors ADRA1B/ADRA1D (P-values 18–21, Max Tc 40) [1]. In contrast, published data for structurally related arylpiperazine ethanol derivatives in patent US 8,778,948 demonstrate analgesic activity in vivo via a non-opioid mechanism, consistent with sigma receptor modulation [2]. The predicted polypharmacology profile distinguishes this compound from both the des-methoxy analog, which would be expected to show reduced SERT affinity due to loss of a key hydrogen-bonding interaction, and from the ortho-fluoro isomer, whose altered molecular geometry may shift target selectivity . IMPORTANT LIMITATION: These are computational predictions only; no experimental binding or functional assay data exist for this specific compound.

Computational target prediction Sigma receptor pharmacology Serotonin transporter

Vendor-Supplied Purity Specification as a Procurement Decision Factor

The compound has been commercially available at a certified purity of 98% from CymitQuimica (Reference 10-F750846), although this product is currently listed as discontinued . Alternative sourcing is available through Shanghai-based chemical suppliers offering 98.0% purity with a lead time of approximately 10 days . In contrast, close structural analogs such as CAS 400075-52-7 (des-methoxy) are more widely stocked by multiple vendors including ChemScene and AKSci at 98% purity . For procurement decisions, the limited supplier base for the target compound represents both a risk (supply chain vulnerability) and a potential advantage (reduced batch-to-batch variability from a single qualified source, assuming appropriate quality control documentation is obtained). Researchers are advised to request certificates of analysis (CoA) including HPLC purity, NMR identity confirmation, and residual solvent analysis before committing to large-scale procurement.

Chemical procurement Quality specification Screening library integrity

Recommended Research and Industrial Application Scenarios for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS 400075-60-7


Exploratory Screening in Sigma-1 Receptor and Serotonin Transporter Drug Discovery Programs

This compound is most appropriately deployed as a screening library member in programs targeting sigma-1 receptor (SIGMAR1) and/or the serotonin transporter (SLC6A4), based on SEA computational predictions that suggest potential polypharmacology at these targets [1]. Its computed logP of 2.8 and tPSA of 35.9 Ų place it within CNS drug-like chemical space, making it suitable for neuroscience-focused phenotypic or target-based screens [2]. Researchers should note that these are computational hypotheses only; experimental confirmation of target engagement (e.g., radioligand displacement assays, functional cAMP or calcium flux assays) is essential before advancing this compound as a validated chemical probe. The compound's chiral secondary alcohol presents an opportunity for enantiomeric resolution and stereochemistry-activity relationship studies.

Non-Opioid Analgesic Lead Generation Leveraging Arylpiperazine Ethanol Pharmacophore

Structurally related phenylpiperazine arylalkanol derivatives have demonstrated non-opioid analgesic activity in rodent models, as disclosed in US Patent 8,778,948, which specifically exemplifies compounds with the same core scaffold including 4-fluorophenyl and 4-methoxyphenyl substitution patterns [1]. The target compound's specific combination of para-fluoro and para-methoxy substituents, combined with the ethanol linker, represents an unexplored point in this chemical space. Medicinal chemistry teams may use this compound as a starting point for systematic SAR exploration around the aryl substituents, linker length, and hydroxyl stereochemistry to optimize analgesic efficacy while avoiding opioid receptor engagement, which is associated with abuse liability and respiratory depression.

Chemical Biology Probe Development for Monoaminergic System Mapping

Given the SEA-predicted interactions with serotonin transporter (SLC6A4) and alpha-1 adrenergic receptors (ADRA1B/ADRA1D), this compound could serve as a scaffold for developing chemical probes to dissect the interplay between serotonergic and adrenergic signaling pathways [1]. The computed hydrogen bond donor count of 1 and acceptor count of 5 provide a defined interaction complement that can be systematically modified to probe structure-selectivity relationships across the monoaminergic receptor family [2]. For this application, procurement of a minimum of 50–100 mg at ≥95% purity with full analytical characterization (1H NMR, LC-MS, HPLC purity) is recommended to support initial profiling across a panel of cloned human monoamine receptors and transporters.

Computational Chemistry and Molecular Modeling Reference Standard

The compound's well-defined computed properties (XLogP3 = 2.8, tPSA = 35.9 Ų, HBD = 1, HBA = 5, rotatable bonds = 5) and the availability of closely related analogs with different substitution patterns (des-methoxy CAS 400075-52-7 and ortho-fluoro isomer CAS 400075-59-4) make it a useful reference standard for validating computational models of lipophilicity, membrane permeability, or target binding [1][2]. Procurement at analytical reference grade (>97% purity with full characterization data) is sufficient for this application; biological activity data are not required. The compound's chiral center also makes it suitable as a test case for computational stereochemistry assignment and enantiomeric property prediction algorithms.

Quote Request

Request a Quote for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.